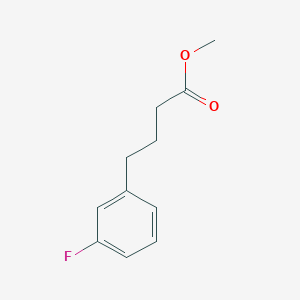

Methyl 4-(3-fluorophenyl)butanoate

Description

Methyl 4-(3-fluorophenyl)butanoate is a fluorinated aromatic ester characterized by a fluorine atom at the meta position of the phenyl ring and a methyl ester group. This compound is structurally analogous to bioactive molecules, where fluorine substitution often enhances metabolic stability and binding affinity in medicinal chemistry contexts. Key properties include moderate polarity due to the ester group and electron-withdrawing effects from the fluorine substituent, which may influence reactivity and spectroscopic behavior.

Propriétés

IUPAC Name |

methyl 4-(3-fluorophenyl)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO2/c1-14-11(13)7-3-5-9-4-2-6-10(12)8-9/h2,4,6,8H,3,5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNCNEKOGDCIDFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC1=CC(=CC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701303678 | |

| Record name | Methyl 3-fluorobenzenebutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701303678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134464-81-6 | |

| Record name | Methyl 3-fluorobenzenebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134464-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-fluorobenzenebutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701303678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 4-(3-fluorophenyl)butanoate can be synthesized through several methods. One common approach involves the esterification of 4-(3-fluorophenyl)butanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the use of a Fischer esterification reaction, where the carboxylic acid and alcohol are heated together with a catalytic amount of acid. This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

In an industrial setting, the production of methyl 4-(3-fluorophenyl)butanoate may involve continuous flow processes to enhance efficiency and scalability. The use of solid acid catalysts in a packed bed reactor can provide a more sustainable and cost-effective approach compared to traditional batch processes.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 4-(3-fluorophenyl)butanoate can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and methanol in the presence of a strong acid or base.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

Hydrolysis: 4-(3-fluorophenyl)butanoic acid and methanol.

Reduction: 4-(3-fluorophenyl)butanol.

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Applications De Recherche Scientifique

Organic Synthesis

Role as an Intermediate

Methyl 4-(3-fluorophenyl)butanoate serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows for various transformations, making it valuable in the development of pharmaceuticals and agrochemicals. The compound can undergo reactions such as hydrolysis and substitution, facilitating the creation of derivatives with diverse functionalities.

Synthesis Techniques

The compound is typically synthesized through:

- Esterification : Reacting 4-(3-fluorophenyl)butanoic acid with methanol using an acid catalyst.

- Fischer Esterification : A straightforward method that yields high purity products under reflux conditions.

Pharmaceutical Applications

Prodrug Development

The ester functionality of methyl 4-(3-fluorophenyl)butanoate makes it a suitable candidate for prodrug synthesis. Prodrugs are inactive compounds that can be metabolized into active drugs within the body. This property is particularly useful in enhancing the bioavailability of therapeutic agents.

Biological Activity

Research indicates that methyl 4-(3-fluorophenyl)butanoate exhibits significant biological activity:

- Enzyme Interaction : The fluorophenyl group can interact with enzyme active sites, potentially modulating their activity.

- Receptor Modulation : Hydrolysis of the ester moiety can release active metabolites that influence various receptor systems, making it a candidate for neuropharmacological studies.

Material Science

Specialty Polymers

In material science, methyl 4-(3-fluorophenyl)butanoate is utilized in the preparation of specialty polymers. The fluorinated nature of the compound contributes to enhanced chemical resistance and thermal stability in materials, which is advantageous for creating durable and high-performance products.

Table 1: Summary of Applications and Findings

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Organic Synthesis | Intermediate for complex molecules | Facilitates diverse chemical transformations |

| Pharmaceuticals | Prodrug synthesis | Enhances bioavailability; interacts with enzymes |

| Material Science | Specialty polymers | Improves chemical resistance and thermal stability |

| Biological Activity | Neuropharmacology | Modulates enzyme activity; potential neuroprotective effects |

Mécanisme D'action

The mechanism of action of methyl 4-(3-fluorophenyl)butanoate depends on its specific application. In the context of prodrugs, the ester group can be hydrolyzed in vivo to release the active drug. The fluorine atom on the aromatic ring can influence the compound’s reactivity and interaction with biological targets due to its electron-withdrawing properties, which can affect the compound’s overall pharmacokinetics and pharmacodynamics.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following compounds share core structural motifs with Methyl 4-(3-fluorophenyl)butanoate, differing in substituent positions, functional groups, or ester moieties. Comparisons are based on synthesis, spectroscopic data, and substituent effects.

Ethyl 4-(2-fluorophenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate (4f)

- Substituent Position : Fluorine at the ortho position (2-fluorophenyl) vs. meta (3-fluorophenyl) in the target compound.

- Ester Group : Ethyl ester vs. methyl ester.

- Synthesis : Prepared via condensation of 4-fluorobenzaldehyde and 4-(4-methoxyphenyl)aniline under reflux, yielding 85% after column chromatography.

- Key Spectral Data :

Ethyl 4-(3-cyanophenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate (4a)

- Substituent Type: Cyano group (electron-withdrawing) vs. fluorine.

- Synthesis: Similar protocol to 4f but with 3-cyanophenyl derivatives, achieving 85% yield.

- Key Spectral Data :

- Functional Group Effect: The cyano group increases polarity and may enhance intermolecular interactions compared to fluorine.

Ethyl 4-(4-methoxyphenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate (4c)

- Substituent Type : Methoxy (electron-donating) vs. fluorine.

- Synthesis : Yielded 80% using 4-methoxyphenyl precursors, slightly lower than fluorinated analogs.

- Key Spectral Data :

- Electronic Effects : Methoxy groups stabilize intermediates via resonance, contrasting with fluorine’s inductive electron withdrawal.

Methyl 4-(hydroxyimino)butanoate

- Core Structure : Lacks the fluorophenyl group but shares the methyl ester moiety.

- Key Features: Hydroxyimino group introduces hydrogen-bonding capacity and tautomerism, absent in Methyl 4-(3-fluorophenyl)butanoate.

- Molecular Weight: 131.13 g/mol vs. 196.20 g/mol (estimated for Methyl 4-(3-fluorophenyl)butanoate).

Comparative Data Table

Key Observations

- Substituent Position : Meta-substituted fluorine (as in the target compound) balances electronic and steric effects, often leading to higher synthetic reproducibility compared to ortho-substituted analogs.

- Ester Group : Methyl esters generally exhibit lower molecular weights and higher volatility than ethyl esters, impacting purification methods.

- Functional Groups : Electron-withdrawing groups (e.g., F, CN) enhance electrophilicity at the ester carbonyl, whereas methoxy groups increase electron density on the aromatic ring.

Activité Biologique

Methyl 4-(3-fluorophenyl)butanoate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features, including a fluorinated phenyl group and an ester functional group. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

Methyl 4-(3-fluorophenyl)butanoate has the following chemical structure:

- Molecular Formula : C12H13F O2

- Molar Mass : Approximately 220.23 g/mol

The presence of the fluorine atom in the phenyl ring enhances the compound's lipophilicity and may influence its interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of methyl 4-(3-fluorophenyl)butanoate can be attributed to several mechanisms:

- Enzyme Interaction : The fluorophenyl group can engage in hydrophobic interactions with enzyme active sites, potentially modulating their activity. Studies have shown that similar compounds can inhibit specific enzymes involved in metabolic pathways, leading to altered physiological responses.

- Receptor Modulation : The ester moiety may be hydrolyzed in vivo to release active metabolites that interact with various receptors. This interaction could influence neurotransmitter systems, making it a candidate for further investigation in neuropharmacology .

- Neuroprotective Effects : Preliminary studies suggest that derivatives of this compound exhibit neuroprotective properties, possibly through mechanisms involving antioxidant activity or modulation of neuroinflammatory pathways .

Research Findings and Case Studies

Recent research has focused on the pharmacological potential of methyl 4-(3-fluorophenyl)butanoate and its derivatives. Notable findings include:

- Antidepressant Activity : Certain derivatives have shown promise in modulating neurotransmitter levels, particularly serotonin and norepinephrine, which are crucial for mood regulation.

- Inhibition of α/β-Hydrolase Domain Containing Protein (ABHD) : Compounds with similar structures have been identified as selective inhibitors of ABHD enzymes, which play roles in lipid metabolism and signaling pathways. This suggests potential applications in treating metabolic disorders .

- Toxicological Studies : Toxicity assessments indicate that while some derivatives exhibit beneficial biological activities, they also require careful evaluation regarding their safety profiles in clinical settings .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.